![molecular formula C6H14N2O4S B14220167 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid CAS No. 819863-22-4](/img/structure/B14220167.png)
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid, also known as homotaurine or tramiprosate, is a natural sulfonic acid found in seaweed. It is structurally similar to taurine but with an additional carbon in its chain. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid typically involves the reaction of 3-aminopropanesulfonic acid with various reagents under controlled conditions. One common method includes the use of protective groups to shield reactive sites during the synthesis process, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product from by-products and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders, particularly Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets and pathways:
Neurological Effects: The compound mimics the activity of gamma-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA receptors.
Amyloid Beta Interaction: It binds to soluble amyloid beta, preventing its aggregation into neurotoxic plaques, which are characteristic of Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurine: Structurally similar but lacks the additional carbon present in 3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid.
Gamma-Aminobutyric Acid (GABA): Shares functional similarities in modulating neuronal activity but differs structurally.
Acamprosate: A derivative of homotaurine used in the treatment of alcohol dependence.
Uniqueness
This compound is unique due to its dual role in mimicking GABA activity and interacting with amyloid beta. This dual functionality makes it a promising candidate for therapeutic applications in neurological disorders .
Propriétés
Numéro CAS |
819863-22-4 |
|---|---|
Formule moléculaire |
C6H14N2O4S |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
3-[[(2S)-1-amino-1-oxopropan-2-yl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H14N2O4S/c1-5(6(7)9)8-3-2-4-13(10,11)12/h5,8H,2-4H2,1H3,(H2,7,9)(H,10,11,12)/t5-/m0/s1 |
Clé InChI |
QUPUQBXLASQGMK-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NCCCS(=O)(=O)O |
SMILES canonique |
CC(C(=O)N)NCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


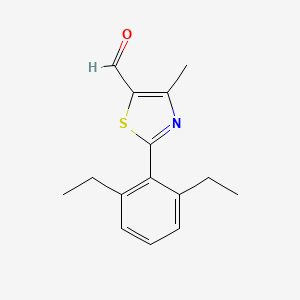
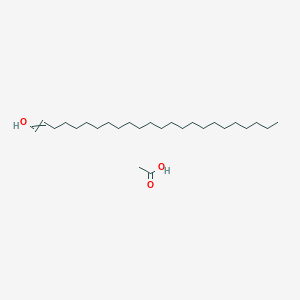
![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
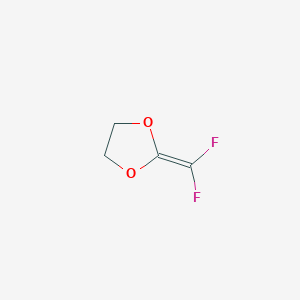
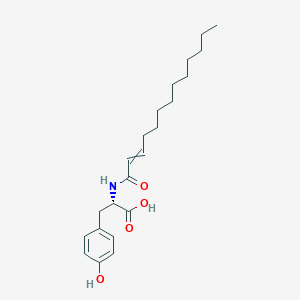
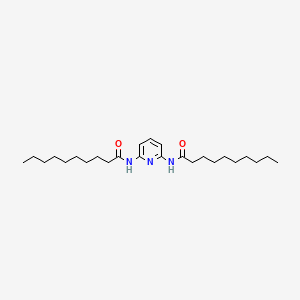
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)
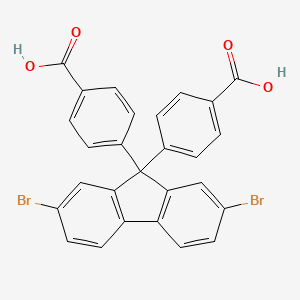
![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

